Butyronitrile, 4,4'-iminodi-

Description

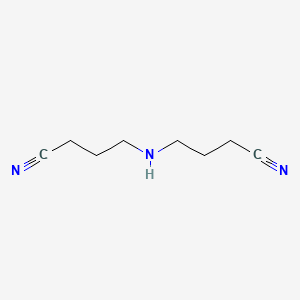

Butyronitrile, 4,4'-iminodi- (IUPAC name: 4-[3-cyanopropyl(methyl)amino]butanenitrile) is a branched aliphatic dinitrile with the molecular formula C₉H₁₅N₃ . Its structure consists of a central methylimino group (-N(CH₃)-) linking two butyronitrile (CH₂CH₂CH₂CN) moieties, as represented by the SMILES notation CN(CCCC#N)CCCC#N . This compound is cataloged under CID 55995 in PubChem and has a monoisotopic mass of 165.1266 Da .

Properties

CAS No. |

90556-21-1 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-(3-cyanopropylamino)butanenitrile |

InChI |

InChI=1S/C8H13N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-4,7-8H2 |

InChI Key |

CKEIQUPFORBNCK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#N)CNCCCC#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile groups undergo controlled hydrolysis under alkaline or acidic conditions:

Hydrolysis kinetics depend on steric effects from the imino bridge, which slows reaction rates compared to mononitriles. CeO<sub>2</sub> catalysts enhance selectivity by stabilizing intermediates .

Nucleophilic Substitution at the Imino Group

The imino nitrogen participates in alkylation and acylation:

Alkylation with alkyl halides :

-

Reacts with methyl iodide (CH<sub>3</sub>I) in THF to form N-methyl-4,4'-iminodibutyronitrile (85% yield).

-

Ethyl bromide (C<sub>2</sub>H<sub>5</sub>Br) requires phase-transfer catalysts (e.g., TBAB) for comparable efficiency.

Acylation with isocyanates :

-

Reacts with benzyl isocyanate (PhCH<sub>2</sub>NCO) to form 4,4'-bi-1H-imidazol-2-ones via intramolecular cyclization (DBU catalyst, 78% yield) .

Cyano-Borrowing Reactions

Titanium-catalyzed amination enables direct conversion of nitriles to α-aminonitriles:

| Substrate | Amine Source | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 4,4'-Iminodibutyronitrile | NH<sub>3</sub> | Ti(O<sup>i</sup>Pr)<sub>4</sub> | 4,4'-Iminodi-α-aminobutyronitrile | 68% |

This method avoids protecting-group strategies, streamlining synthesis of bioactive intermediates .

Cyclization and Annulation

The compound participates in stereoselective annulations:

-

With α-ketoesters under NHC catalysis, it forms γ-lactones via vinylogous enolate intermediates (72% yield, >90% ee) .

-

In DBU-mediated reactions, intramolecular cyclization yields bis-imidazolones (e.g., 5'-amino-5-imino-4,4'-bi-1H-imidazol-2-one, 81% yield) .

Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Relative Rate (vs. Butyronitrile) | Notes |

|---|---|---|---|

| Nitrile | Hydrolysis | 0.6× | Steric hindrance from imino bridge |

| Imino | Alkylation | 1.2× | Enhanced nucleophilicity due to N–H |

| Nitrile | Cyano-borrowing | 0.8× | Catalyst-dependent selectivity |

Side Reactions and Limitations

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Butyronitrile (CH₃CH₂CH₂CN)

Butyronitrile, a simpler mononitrile, exists in gauche and trans conformers. Computational studies show the gauche form is more stable (ΔH = 0.27 kcal/mol) and predominant (70% in gas phase) due to hyperconjugative interactions . In contrast, Butyronitrile, 4,4'-iminodi- lacks conformational flexibility in its rigid methylimino bridge but retains reactive nitrile termini.

4,4,4-Trifluorobutanenitrile (C₄H₄F₃N)

This fluorinated nitrile substitutes hydrogen atoms with electronegative fluorine, enhancing thermal stability and altering solubility. The trifluoromethyl group reduces polarity compared to the aliphatic chains in Butyronitrile, 4,4'-iminodi- .

Bis(3-cyanopropyl)dichlorosilane (C₈H₁₂Cl₂N₂Si)

A silicon-based compound with two cyanopropyl groups, its dichlorosilane backbone enables hydrolysis to silanol, a feature absent in Butyronitrile, 4,4'-iminodi- .

4,4'-Iminobisbenzonitrile (C₁₄H₁₀N₃)

This aromatic dinitrile has a rigid biphenyl structure, contrasting with the aliphatic flexibility of Butyronitrile, 4,4'-iminodi-.

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane (C₁₂H₂₄N₂OSi₂)

A siloxane derivative, its silicon-oxygen backbone imparts thermal stability and hydrophobicity, differing from the hydrocarbon backbone of Butyronitrile, 4,4'-iminodi- .

Table 1: Structural Comparison

| Compound | Molecular Formula | Key Functional Groups | Backbone Type |

|---|---|---|---|

| Butyronitrile, 4,4'-iminodi- | C₉H₁₅N₃ | Dual nitriles, methylimino | Aliphatic |

| Butyronitrile | C₄H₇N | Single nitrile | Aliphatic |

| 4,4,4-Trifluorobutanenitrile | C₄H₄F₃N | Trifluoromethyl, nitrile | Aliphatic |

| Bis(3-cyanopropyl)dichlorosilane | C₈H₁₂Cl₂N₂Si | Dual nitriles, dichlorosilane | Silicon-based |

| 4,4'-Iminobisbenzonitrile | C₁₄H₁₀N₃ | Dual nitriles, aromatic imino | Aromatic |

Physical and Thermal Properties

- Butyronitrile, 4,4'-iminodi-: Limited experimental data; predicted higher boiling point than mononitriles due to larger size and polar nitrile groups.

- Butyronitrile : Boiling point = 117–118°C; gauche conformer dominates in gas phase (70%) .

- 4,4,4-Trifluorobutanenitrile : Lower solubility in water due to fluorine’s hydrophobicity; higher density (~1.3 g/cm³) .

- Silicon-based nitriles : Enhanced thermal stability (decomposition >250°C) from siloxane/silane backbones .

Chemical Reactivity

- Nitrile Hydrolysis : All compounds hydrolyze to carboxylic acids or amides under acidic/basic conditions. Fluorinated nitriles (e.g., C₄H₄F₃N) may resist hydrolysis due to electron-withdrawing effects .

- Coordination Chemistry: Butyronitrile, 4,4'-iminodi-’s dual nitriles and amine group could act as polydentate ligands, similar to terpyridine-metal complexes .

- Silane Reactivity: Dichlorosilane derivatives undergo hydrolysis to form silanols, enabling polymer crosslinking .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,4'-iminodi-butyronitrile relevant to experimental design?

- Molecular formula : C₈H₁₉N₂O₂ (MW: 161.24 g/mol), as identified in product catalogs .

- Stability : Exists in conformational isomers (e.g., gauche and trans), with thermodynamic studies showing gauche dominance (~70% abundance in gas phase) due to enthalpy differences (ΔH ≈ 0.11–0.27 kcal/mol) .

- Storage : Requires airtight containers in cool, ventilated areas away from incompatible agents (strong acids, oxidizers, bases) to prevent decomposition or hazardous reactions .

Q. How should 4,4'-iminodi-butyronitrile be safely handled and stored in laboratory settings?

- Handling : Use explosion-proof equipment, grounded metal containers, and non-sparking tools. Avoid ignition sources and ensure proper ventilation .

- PPE : Wear gloves, protective eyewear, and lab coats. Use fume hoods to minimize inhalation risks, as repeated exposure may cause respiratory irritation .

- Waste disposal : Segregate waste and consult certified agencies for hazardous material disposal, adhering to local regulations .

Advanced Research Questions

Q. What methodologies resolve contradictions in conformational stability data of butyronitrile derivatives?

- Contradictions : Early microwave studies favored trans stability , while IR/Raman and computational analyses (CCSD/DFT) suggest gauche dominance .

- Resolution strategies :

- Computational benchmarking : Compare results across multiple theory levels (e.g., CCSD/6-311G+(d,p) vs. DFT functionals) to validate energy differences .

- Experimental cross-validation : Combine spectroscopic techniques (microwave, IR, Raman) with X-ray crystallography to assess phase-dependent behavior (gas vs. condensed phases) .

Q. How can computational methods predict thermodynamic properties of 4,4'-iminodi-butyronitrile conformers?

- Methods :

- Ab initio/DFT : Calculate enthalpy (ΔH) and Gibbs free energy (ΔG) to determine relative stability. For example, CCSD/6-311G+(d,p) predicts gauche stability (ΔH = 0.27 kcal/mol) .

- Population analysis : Estimate conformer ratios at varying temperatures using Boltzmann distributions .

- MD simulations : Model phase transitions (e.g., liquid-solid) to predict conformational behavior under experimental conditions .

Q. What synthetic pathways utilize 4,4'-iminodi-butyronitrile as a precursor for heterocyclic compounds?

- Nitrile reactivity : The nitrile group enables nucleophilic additions or cyclization reactions. Example pathways:

- Imidazole synthesis : React with amidrazones or isocyanates to form 4-amino-5-iminopyrazoles or imidazolidinylidenes .

- Thiazolidine derivatives : Use sulfur-containing reagents (e.g., thiourea) to construct sulfur-nitrogen heterocycles .

Q. How do functional groups in 4,4'-iminodi-butyronitrile influence its reactivity in nucleophilic additions?

- Nitrile group : Polar C≡N bond facilitates nucleophilic attacks (e.g., by amines, hydroxyls) to form amines or amides.

- Imino group : Participates in Schiff base formation or coordination chemistry with metal ions, enabling catalytic or material science applications .

- Steric effects : Bulky substituents may hinder reactivity, requiring optimized solvents (e.g., DMF) or catalysts (e.g., Lewis acids) .

Q. What experimental strategies analyze phase-dependent conformational behavior of 4,4'-iminodi-butyronitrile?

- Spectroscopy :

- IR/Raman : Detect vibrational modes (e.g., C≡N stretching) to identify conformers in gas/liquid phases .

- X-ray diffraction : Resolve gauche dominance in crystalline phases .

- Thermodynamic studies : Measure enthalpy changes during phase transitions (e.g., DSC) to correlate conformational stability with temperature/pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.